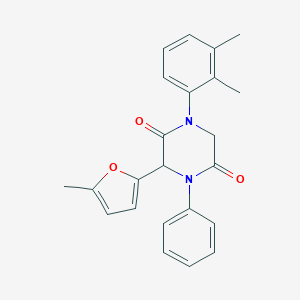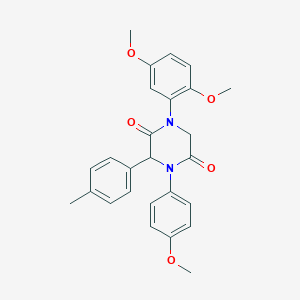
1-(2,5-Dimethoxyphenyl)-4-(4-methoxyphenyl)-3-(4-methylphenyl)-2,5-piperazinedione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2,5-Dimethoxyphenyl)-4-(4-methoxyphenyl)-3-(4-methylphenyl)-2,5-piperazinedione is a chemical compound that belongs to the family of piperazine derivatives. It is commonly referred to as "DMMDA-2" and is known for its psychoactive properties. DMMDA-2 is a potent hallucinogen that has been the subject of scientific research for several decades.
Mécanisme D'action
DMMDA-2 is a potent agonist of the serotonin 5-HT2A receptor. It binds to the receptor and activates it, leading to a cascade of events that ultimately result in the profound changes in perception and thought processes that are characteristic of hallucinogenic experiences. The exact mechanism of action of DMMDA-2 is not fully understood, but it is believed to involve the modulation of various neurotransmitters and neural circuits in the brain.
Biochemical and Physiological Effects
DMMDA-2 produces a range of biochemical and physiological effects. It has been shown to increase heart rate, blood pressure, and body temperature. It also alters the levels of various neurotransmitters in the brain, including serotonin, dopamine, and norepinephrine. DMMDA-2 has been shown to produce profound changes in perception, mood, and thought processes, including altered visual and auditory perception, changes in mood and emotions, and altered thought processes.
Avantages Et Limitations Des Expériences En Laboratoire
DMMDA-2 has several advantages and limitations for lab experiments. One advantage is that it is a potent and selective agonist of the serotonin 5-HT2A receptor, making it a useful tool for investigating the role of this receptor in various physiological and pathological processes. However, its psychoactive properties also make it difficult to use in certain types of experiments, as it can produce confounding effects on behavior and cognition.
Orientations Futures
There are several future directions for research on DMMDA-2. One area of interest is the potential therapeutic applications of hallucinogens in the treatment of mental health disorders such as depression and anxiety. Another area of interest is the development of more selective and potent agonists of the serotonin 5-HT2A receptor, which could be useful tools for investigating the role of this receptor in various physiological and pathological processes. Additionally, further research is needed to fully understand the mechanism of action of DMMDA-2 and other hallucinogens, as well as their effects on the brain and body.
Conclusion
In conclusion, DMMDA-2 is a potent hallucinogen that has been the subject of scientific research for several decades. It is a useful tool for investigating the role of the serotonin 5-HT2A receptor in various physiological and pathological processes. DMMDA-2 produces profound changes in perception, mood, and thought processes, and has potential therapeutic applications in the treatment of mental health disorders. However, its psychoactive properties also make it difficult to use in certain types of experiments. Further research is needed to fully understand the mechanism of action of DMMDA-2 and other hallucinogens, as well as their effects on the brain and body.
Méthodes De Synthèse
DMMDA-2 is synthesized by reacting 3,4-methylenedioxyphenylacetone with nitroethane, followed by reduction with sodium borohydride. The resulting product is then reacted with 4-methoxyphenylhydrazine and acetic anhydride to form DMMDA-2. The synthesis of DMMDA-2 is a complex process that requires specialized equipment and expertise.
Applications De Recherche Scientifique
DMMDA-2 has been the subject of scientific research for several decades. It is commonly used in studies that aim to understand the mechanism of action of hallucinogens and their effects on the brain. DMMDA-2 has been shown to produce profound changes in perception, mood, and thought processes. It has also been used in studies that investigate the potential therapeutic applications of hallucinogens in the treatment of mental health disorders such as depression and anxiety.
Propriétés
Formule moléculaire |
C26H26N2O5 |
|---|---|
Poids moléculaire |
446.5 g/mol |
Nom IUPAC |
1-(2,5-dimethoxyphenyl)-4-(4-methoxyphenyl)-3-(4-methylphenyl)piperazine-2,5-dione |
InChI |
InChI=1S/C26H26N2O5/c1-17-5-7-18(8-6-17)25-26(30)27(22-15-21(32-3)13-14-23(22)33-4)16-24(29)28(25)19-9-11-20(31-2)12-10-19/h5-15,25H,16H2,1-4H3 |
Clé InChI |
BSPWIHUAQDAMGF-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C2C(=O)N(CC(=O)N2C3=CC=C(C=C3)OC)C4=C(C=CC(=C4)OC)OC |
SMILES canonique |
CC1=CC=C(C=C1)C2C(=O)N(CC(=O)N2C3=CC=C(C=C3)OC)C4=C(C=CC(=C4)OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


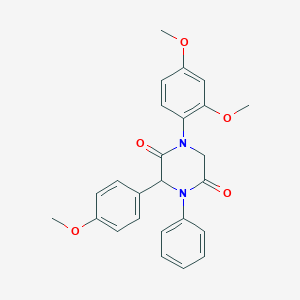
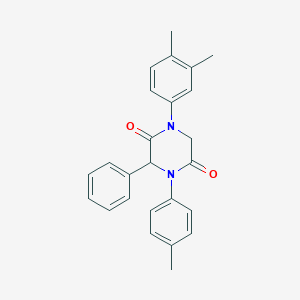
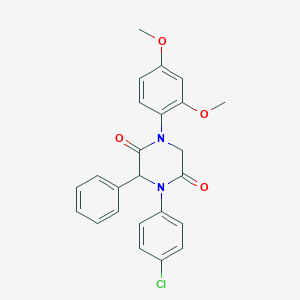

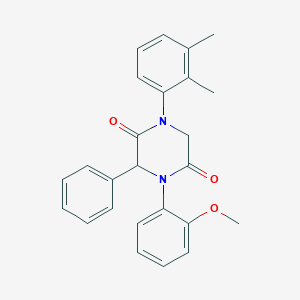
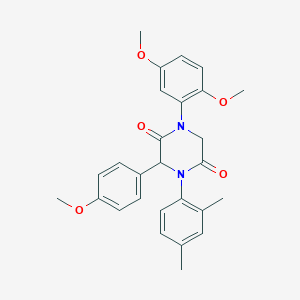
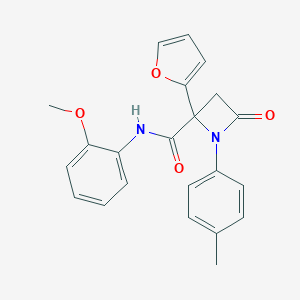
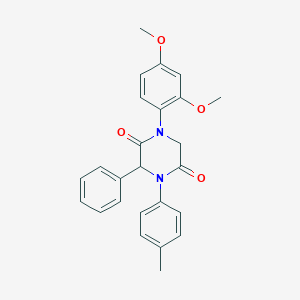
![1-(2,4-dimethoxyphenyl)-4-(4-methoxyphenyl)-3-[(E)-1-methyl-2-phenylethenyl]-2,5-piperazinedione](/img/structure/B242494.png)
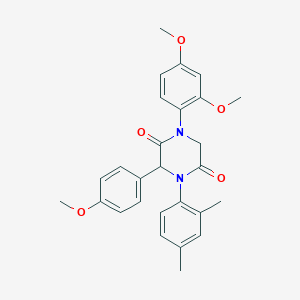
![1-(3,4-dimethylphenyl)-3-[(E)-1-methyl-2-phenylethenyl]-4-phenyl-2,5-piperazinedione](/img/structure/B242498.png)
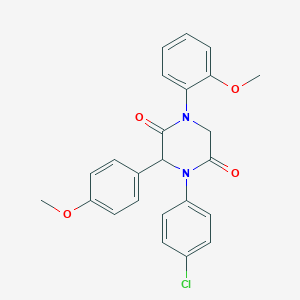
![3-[4-(Dimethylamino)phenyl]-4-(3,4-dimethylphenyl)-1-(2-methoxyphenyl)-2,5-piperazinedione](/img/structure/B242501.png)
